5-Bromo-2-chlorobenzaldehyde
Overview
Description
5-Bromo-2-chlorobenzaldehyde is an organic compound with the molecular formula C7H4BrClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and chlorine atoms at the 5 and 2 positions, respectively. This compound appears as an off-white to pale yellow solid and is slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Bromo-2-chlorobenzaldehyde typically involves a multi-step synthesis starting from 2-chlorobenzoic acid. The process can be summarized as follows :
Bromination: 2-chlorobenzoic acid is reacted with N-bromosuccinimide (NBS) in the presence of sulfuric acid (H2SO4) to form 5-bromo-2-chlorobenzoic acid.
Reduction: The 5-bromo-2-chlorobenzoic acid is then reduced to 5-bromo-2-chlorobenzyl alcohol using sodium borohydride (NaBH4) in the presence of sulfuric acid.
Oxidation: Finally, the 5-bromo-2-chlorobenzyl alcohol is oxidized to this compound using sodium hypochlorite (NaClO) and TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can also enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 5-bromo-2-chlorobenzoic acid.
Reduction: It can be reduced to 5-bromo-2-chlorobenzyl alcohol.
Substitution: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaClO) and TEMPO are commonly used.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Various nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products
Oxidation: 5-bromo-2-chlorobenzoic acid.
Reduction: 5-bromo-2-chlorobenzyl alcohol.
Substitution: Depending on the nucleophile, products can include 5-bromo-2-chloroaniline, 5-bromo-2-chlorothiophenol, etc.
Scientific Research Applications
5-Bromo-2-chlorobenzaldehyde is widely used as an intermediate in organic synthesis. Its applications include:
Chemistry: It serves as a building block for the synthesis of various complex organic molecules.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chlorobenzaldehyde depends on its specific application. In medicinal chemistry, it acts as a precursor to drugs that inhibit specific enzymes or receptors. For example, in the synthesis of antidiabetic drugs, it is involved in the formation of compounds that inhibit sodium-glucose co-transporter 2 (SGLT2), thereby reducing glucose reabsorption in the kidneys .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chlorobenzaldehyde: Another isomer with bromine and chlorine atoms at different positions.
5-Bromo-2-chlorobenzoic acid: The oxidized form of 5-Bromo-2-chlorobenzaldehyde.
5-Bromo-2-chlorobenzyl alcohol: The reduced form of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and related compounds. This makes it particularly valuable in the synthesis of certain pharmaceuticals and industrial chemicals.
Properties
IUPAC Name |
5-bromo-2-chlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKKRQAEYWOISP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442450 | |
Record name | 5-bromo-2-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189628-37-3 | |
Record name | 5-Bromo-2-chlorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189628-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-2-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-chlorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.231.848 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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